molecular formula C7H10F3NO B1422480 6-(Trifluoromethyl)-2-azaspiro[3.3]heptan-6-ol CAS No. 1251924-12-5

6-(Trifluoromethyl)-2-azaspiro[3.3]heptan-6-ol

Cat. No. B1422480
M. Wt: 181.16 g/mol
InChI Key: VJULAXOPUSEOFN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of trifluoromethylated compounds is an active area of research in organic chemistry . Trifluoromethyltrimethylsilane (Ruppert–Prakash reagent) is often used in the synthesis of trifluoromethyl-substituted compounds . Cyclic keto sulfides react with trifluoromethyltrimethylsilane to afford trifluoromethyl-substituted hydroxysulfides .


Chemical Reactions Analysis

Trifluoromethylation is a common reaction in organic chemistry that introduces a trifluoromethyl group into an organic compound . The trifluoromethyl group is of some importance in the pharmaceutical industry and agrochemicals .

Scientific Research Applications

Field

This application falls under the field of Organic Chemistry , specifically in the synthesis of spirocyclic compounds .

Application

The compound “6-(Trifluoromethyl)-2-azaspiro[3.3]heptan-6-ol” is used in the synthesis of 2-oxa-7-azaspiro[3.5]nonane, a spirocyclic oxetane . This is part of a broader effort to explore the use of spirocyclic oxetanes as structural alternatives to morpholine in medicinal chemistry .

Method

The synthesis starts from the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide . The expanded analogue is commercially available but expensive, and a new synthetic pathway is now reported .

Results

The resultant new tetracyclic system, 1ʹ,2ʹ-dihydro-4ʹH-spiro[oxetane-3,3ʹ-pyrido[1,2-a]benzimidazole], and the azetidine ring-opened adduct, N-(2-acetamido-4-bromophenyl)-N-{[3-(chloromethyl)oxetan-3-yl]methyl}acetamide, are disclosed .

Tuberculosis Treatment

Field

This application is in the field of Medicinal Chemistry and Pharmaceutical Development .

Application

“6-(Trifluoromethyl)-2-azaspiro[3.3]heptan-6-ol” is the starting material for the in-development tuberculosis treatment TBI-223 . This drug candidate is an analog of linezolid, an FDA-approved drug used to treat Mycobacterium infections .

Method

A low-cost, protecting group-free route to “6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptan-6-ol” is described . The key bond-forming step in this route is the creation of the azetidine ring through a hydroxide-facilitated alkylation of 2-fluoro-4-nitroaniline with 3,3-bis(bromomethyl)oxetane .

Results

This new approach avoids the previous drawbacks associated with the synthesis of 2-oxa-6-azaspiro[3.3]heptane, the major cost driver used in previous routes to TBI-223 .

Future Directions

The development of synthetic methods for adding trifluoromethyl groups to chemical compounds is actively pursued in academic research . Future research may focus on the synthesis, characterization, and application of “6-(Trifluoromethyl)-2-azaspiro[3.3]heptan-6-ol” and related compounds.

properties

IUPAC Name

6-(trifluoromethyl)-2-azaspiro[3.3]heptan-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3NO/c8-7(9,10)6(12)1-5(2-6)3-11-4-5/h11-12H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJULAXOPUSEOFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C(F)(F)F)O)CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Trifluoromethyl)-2-azaspiro[3.3]heptan-6-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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